tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
Description
tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is a pyrazole-derived compound featuring a tert-butyl carbamate group at position 3 and a formyl (-CHO) substituent at position 5 of the pyrazole ring. The 1-methyl group on the pyrazole nitrogen enhances steric protection and modulates electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the formyl group, which enables further functionalization via condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-7(6-14)13(4)12-8/h5-6H,1-4H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOYRBJQERKMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529558-99-3 | |
| Record name | tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method is the condensation of tert-butyl carbamate with 5-formyl-1-methyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: tert-butylN-(5-carboxy-1-methyl-1H-pyrazol-3-yl)carbamate.
Reduction: tert-butylN-(5-hydroxymethyl-1-methyl-1H-pyrazol-3-yl)carbamate.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrazole derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents due to its potential biological activity .
Medicine: this compound is investigated for its potential use in pharmaceuticals. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrazole ring can interact with various receptors and enzymes, affecting their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 5-Position
The 5-position substituent significantly influences the physicochemical and reactivity profiles of pyrazole derivatives:
- Formyl Group (CHO): Polarity & Reactivity: The formyl group introduces polarity, enhancing solubility in polar solvents. Synthetic Utility: The aldehyde functionality enables reactions such as Schiff base formation or hydrazone synthesis, making it valuable for constructing targeted drug candidates .
- Cyano Group (CN): In tert-butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate (C11H16N4O2, 236.27 g/mol), the cyano group is strongly electron-withdrawing, reducing electron density on the pyrazole ring. This increases metabolic stability but may reduce solubility in aqueous media .
Carbamate Substitution Patterns
Physical and Structural Properties
Research Findings and Implications
- Hydrogen Bonding : The formyl group’s ability to participate in hydrogen bonding (as per graph-set analysis ) may improve crystallinity, aiding in X-ray structure determination (commonly performed using SHELX software ).
- Biological Activity : While direct biological data for the target compound are absent in the evidence, structurally related pyrazole carbamates exhibit kinase inhibitory or antimicrobial properties. The formyl group’s reactivity positions it as a key intermediate for generating bioactive derivatives .
Biological Activity
tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a formyl group and a carbamate moiety, which may contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C10H14N4O2
- Molecular Weight : 218.24 g/mol
- CAS Number : 2126160-17-4
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate under basic conditions. This reaction can be optimized for yield and purity through various synthetic routes, including the use of continuous flow reactors in industrial applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound's biological effects .
Pharmacological Potential
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Potential to inhibit inflammatory pathways.
- Antimicrobial : Activity against various bacterial strains.
- Analgesic : Pain-relieving properties.
These activities are supported by studies exploring the structure-activity relationship (SAR) of similar compounds .
Case Studies
Several studies have investigated the effects of pyrazole derivatives on biological systems:
-
Anti-inflammatory Activity :
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. -
Antimicrobial Properties :
In a comparative analysis, this compound demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics. -
Analgesic Effects :
Experimental models showed that administration of this compound resulted in reduced pain responses, suggesting efficacy in pain management therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl ((5-carboxy-1-methyl-1H-pyrazol-4-yl)methyl)carbamate | Structure | Anti-inflammatory |
| tert-butyl ((5-hydroxymethyl-1-methyl-1H-pyrazol-4-yl)methyl)carbamate | Structure | Antimicrobial |
| tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate | Structure | Analgesic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
